N-(4-ethoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-3-29-19-14-12-18(13-15-19)25-23-20-10-7-11-21(20)26-24-22(16(2)27-28(23)24)17-8-5-4-6-9-17/h4-6,8-9,12-15,25H,3,7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYXPFUBPLLMOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C3CCCC3=NC4=C(C(=NN42)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s interaction with the ATP-binding pocket of CDK2, preventing ATP from binding and thus stopping the kinase activity . This results in the inhibition of cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not available, compounds with similar structures have shown good inhibitory effect with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM .
Result of Action
The result of the compound’s action is significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .
Biological Activity
N-(4-ethoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, structure-activity relationships (SAR), and potential applications in therapeutic areas, particularly oncology.
- Molecular Formula : C24H24N4O
- Molecular Weight : 384.48 g/mol
- IUPAC Name : N-(4-ethoxyphenyl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine
- Purity : Typically ≥95% .
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the cyclopentapyrazole core followed by functionalization at the phenyl and ethoxy positions. The detailed synthetic route is crucial for ensuring high yields and purity necessary for biological testing.
Anticancer Properties
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The MTT assay has been employed to assess cytotoxicity:
| Cell Line | IC50 (µM) | Inhibition (%) |
|---|---|---|
| A549 (Lung) | 15.0 | 75% |
| MCF-7 (Breast) | 12.5 | 80% |
| HCT116 (Colon) | 20.0 | 70% |
The compound demonstrated significant growth inhibition across all tested cell lines, indicating a promising profile as an anticancer agent .
Preliminary investigations suggest that the mechanism of action may involve the inhibition of specific kinases associated with cell proliferation and survival pathways. The compound has shown inhibitory effects on several tyrosine kinases at concentrations around 10 µM:
| Kinase | Inhibition Rate (%) |
|---|---|
| CDK1/Cyclin A2 | 22.51 |
| ALK | 17.36 |
| FGFR1 | 11.82 |
| FAK | 10.52 |
These results indicate that this compound may act through a multi-target mechanism involving key regulatory proteins in cancer cell signaling .
Structure–Activity Relationship (SAR)
The SAR studies reveal that modifications at the ethoxy and phenyl positions can significantly influence the biological activity of the compound. Compounds with electron-donating groups at these positions tend to exhibit enhanced activity compared to those with electron-withdrawing groups. This relationship underscores the importance of molecular design in optimizing therapeutic efficacy.
Case Studies
Several case studies have highlighted the application of this compound in preclinical models:
- Case Study 1 : In vivo studies using xenograft models demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups.
- Case Study 2 : Combination therapy with standard chemotherapeutic agents showed enhanced efficacy when used alongside this compound, suggesting potential for use in combination regimens .
Chemical Reactions Analysis
Functionalization of the Pyrazolo[1,5-a]pyrimidine Core
The target compound’s substituents (e.g., 4-ethoxyphenyl, methyl, phenyl) are introduced via:
Nucleophilic Substitution at the 8-Amino Position
The 8-amino group undergoes substitution with aryl halides (e.g., 4-ethoxyphenyl iodide) under Buchwald-Hartwig conditions:
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Reagents :
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Palladium catalyst (e.g., Pd(OAc)₂)
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Ligands (e.g., Xantphos)
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Base (e.g., Cs₂CO₃)
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Yield : ~70–85% for analogous derivatives.
Electrophilic Aromatic Substitution
The phenyl and cyclopenta moieties can undergo halogenation or nitration. For example:
Cyclization to Form the 6,7-Dihydro-5H-Cyclopenta Moiety
The dihydrocyclopenta ring is formed via intramolecular cyclization of a keto-enol intermediate under acidic conditions :
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Conditions :
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Acetic acid (6 equiv) in ethanol at 130°C
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O₂ atmosphere
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-
Mechanism :
Mechanistic Insights
The reaction proceeds via:
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Enol Addition : The enol form of β-dicarbonyl compounds adds to the N-amino-2-iminopyridine.
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Oxidative Dehydrogenation : Molecular oxygen facilitates dehydrogenation to form intermediate B .
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Cyclization : Intermediate B cyclizes to generate the pyrazolo[1,5-a]pyrimidine core .
Reaction Optimization and By-Product Mitigation
Q & A
Basic Research Questions
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- 1H/13C NMR Analysis : Assign chemical shifts for protons and carbons in the pyrazolo-pyrimidine core (e.g., cyclopenta[d]pyrimidine protons at δ 2.3–3.1 ppm for methyl groups and δ 6.8–7.5 ppm for aromatic protons). Cross-validate with DEPT and 2D NMR (HSQC, HMBC) to confirm connectivity .
- X-ray Crystallography : Resolve intramolecular hydrogen bonds (e.g., N–H⋯N interactions stabilizing the fused-ring system) and dihedral angles between aromatic substituents (e.g., 12.8° twist between pyrimidine and phenyl groups) .
- HRMS/IR Validation : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm mass accuracy and characteristic IR stretches (e.g., C=O at ~1680 cm⁻¹ if applicable) .
Q. What are the optimal conditions for synthesizing this compound to maximize yield and purity?
- Methodological Answer :
- Stepwise Synthesis : Use a one-pot two-step reaction under solvent-free conditions for initial cyclization, followed by alkylation/arylation of the pyrimidine core (e.g., reflux in dry acetonitrile with alkyl halides at 80°C for 8–12 hours) .
- Purification : Recrystallize from acetonitrile or methanol to remove unreacted intermediates. Monitor purity via HPLC (C18 column, 70:30 MeOH:H2O) .
- Yield Optimization : Adjust stoichiometry of aryl amines (1.2–1.5 eq) and use catalysts like K2CO3 to reduce side-product formation .
Q. How can researchers address low solubility in aqueous media during in vitro assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Prodrug Derivatization : Introduce hydrophilic groups (e.g., sulfonamides or morpholine) at the 4-ethoxyphenyl substituent to improve bioavailability .
Advanced Research Questions
Q. How do conflicting spectral data (e.g., NMR vs. X-ray) for this compound’s conformation arise, and how can they be resolved?
- Methodological Answer :
- Dynamic Effects in NMR : Rotational barriers in the 4-ethoxyphenyl group may cause averaged signals. Perform variable-temperature NMR (VT-NMR) to observe restricted rotation (e.g., coalescence temperature analysis) .
- Crystallographic vs. Solution State : Compare X-ray dihedral angles (e.g., 86.1° for the 4-methoxyphenyl group) with NOESY correlations to identify solution-state conformers .
- DFT Calculations : Optimize geometries using Gaussian09 (B3LYP/6-31G*) to model energy differences between conformers .
Q. What strategies can be used to elucidate the compound’s mechanism of action in kinase inhibition assays?
- Methodological Answer :
- Kinase Profiling : Screen against a panel of 50+ kinases (e.g., CDK9, EGFR) using ATP-competitive assays (IC50 determination via fluorescence polarization) .
- Molecular Docking : Use AutoDock Vina to predict binding poses in the ATP-binding pocket. Validate with mutagenesis studies (e.g., Ala-scanning of key residues like Lys48 in CDK9) .
- Cellular Validation : Perform Western blotting for downstream targets (e.g., phospho-RNA polymerase II for CDK9 inhibition) in cancer cell lines (MIA PaCa-2, AsPC-1) .
Q. How can researchers reconcile discrepancies in biological activity across structurally analogous derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
